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molecular formula C9H8BrNOS B8497147 2-(6-Bromo-benzothiazol-2-yl)-ethanol

2-(6-Bromo-benzothiazol-2-yl)-ethanol

Cat. No. B8497147
M. Wt: 258.14 g/mol
InChI Key: DNZNDQBGXCCJMI-UHFFFAOYSA-N
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Patent
US07094790B2

Procedure details

To a stirred mixture of sodium borohydride (1.11 g, 29.3 mmol) in ethanol (10 mL) at room temperature was added a solution of the (6-bromo-benzothiazol-2-yl)-acetic acid ethyl ester (2.2 g, 7.3 mmol) in THF (25 mL) at 23–28° C. The mixture was stirred at room temperature for 15 hr, cooled to 3° C. and quenched with 20 mL water at 3–5° C. The product was extracted with 40 mL methylene chloride, washed with 20 mL 15% NaCl and concentrated to crude oil. The crude product was purified by column chromatography (silica gel, 10:90 MeOH:CHCl3) to give the pure 2-(6-Bromo-benzothiazol-2-yl)-ethanol: 1H NMR (CDCl3 400 MHz) δ 3.30 (t, 2H, J=6 Hz), 4.11 (t, 2H, J=6 Hz), 7.54 (dd, 1H, J=5, 2 Hz), 7.78 (d, 1H, J=5 Hz), 7.95 (d, 1H, J=2 Hz). 13C NMR (CDCl3, 400 MHz) δ 36.7, 60.8, 118.3, 123.3, 129.2, 136.1, 151.3, 169.5; (DCI/NH3) m/z 258, 260 (M+H)+.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C([O:5][C:6](=O)[CH2:7][C:8]1[S:9][C:10]2[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:11]=2[N:12]=1)C>C(O)C.C1COCC1>[Br:17][C:15]1[CH:14]=[CH:13][C:11]2[N:12]=[C:8]([CH2:7][CH2:6][OH:5])[S:9][C:10]=2[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(CC=1SC2=C(N1)C=CC(=C2)Br)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3° C.
CUSTOM
Type
CUSTOM
Details
quenched with 20 mL water at 3–5° C
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 40 mL methylene chloride
WASH
Type
WASH
Details
washed with 20 mL 15% NaCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to crude oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 10:90 MeOH:CHCl3)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)CCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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